molecular formula C9H8F4 B1453460 1-(1,1-Difluoropropyl)-2,3-difluorobenzene CAS No. 1138445-45-0

1-(1,1-Difluoropropyl)-2,3-difluorobenzene

Cat. No. B1453460
CAS RN: 1138445-45-0
M. Wt: 192.15 g/mol
InChI Key: YVQBTNUAZFGZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoropropyl)-2,3-difluorobenzene, also known as 1,1-difluoropropyl-2,3-difluorobenzene, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications. This compound is composed of two fluorine atoms attached to a single carbon atom and two double-bonded oxygen atoms, forming a trifluoromethyl group. It is a colorless liquid with a boiling point of 109.2 °C and a melting point of -70 °C. This compound has been used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, its unique structure has enabled it to be used in a variety of scientific research applications.

Scientific Research Applications

1-(1,1-Difluoropropyl)-2,3-difluorobenzene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, its unique structure has enabled it to be used in a variety of biological studies. For example, it has been used to study the effects of fluorine on the activity of enzymes, as well as the effects of fluorine on the structure and function of proteins. Additionally, it has been used to study the effects of fluorine on the structure and function of DNA.

Mechanism of Action

1-(1,1-Difluoropropyl)-2,3-difluorobenzene has been shown to interact with enzymes in a variety of ways. It has been shown to bind to the active site of enzymes and inhibit their activity. Additionally, it has been shown to interact with the active sites of enzymes and modify their activity in a variety of ways. For example, it has been shown to increase the activity of some enzymes and decrease the activity of others. Additionally, it has been shown to modify the structure and function of proteins, as well as the structure and function of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have an effect on the activity of enzymes and may affect the structure and function of proteins and DNA. Additionally, it has been suggested that this compound may have an effect on the expression of certain genes. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(1,1-Difluoropropyl)-2,3-difluorobenzene has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low toxicity, making it a safe choice for use in experiments. Additionally, its unique structure makes it a useful starting material for the synthesis of various organic compounds. However, this compound is also limited by its low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, making it difficult to work with in the laboratory.

Future Directions

The potential applications of 1-(1,1-Difluoropropyl)-2,3-difluorobenzene are vast and varied. One potential future direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments or therapies for various diseases and conditions. Additionally, further research into the structure and function of proteins and DNA could lead to a better

properties

IUPAC Name

1-(1,1-difluoropropyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBTNUAZFGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267739
Record name 1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138445-45-0
Record name 1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Reactant of Route 2
1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Reactant of Route 3
1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Reactant of Route 4
1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Reactant of Route 5
1-(1,1-Difluoropropyl)-2,3-difluorobenzene
Reactant of Route 6
1-(1,1-Difluoropropyl)-2,3-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.